

An In-depth Technical Guide to Benzyltrimethylammonium Hydroxide (CAS 100-85-6)

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Compound of Interest

Compound Name: *Benzyltrimethylammonium
hydroxide*

Cat. No.: B094449

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium hydroxide (CAS 100-85-6), also known as Triton B, is a quaternary ammonium salt that serves as a strong organic base.^[1] It is typically handled as a colorless to slightly yellow solution in water or methanol.^{[1][2]} This compound is a versatile and highly effective reagent in organic synthesis, widely recognized for its role as a phase-transfer catalyst, a strong base in various condensation and elimination reactions, and as a component in cleaning formulations for silicon wafers.^{[3][4]} Its solubility in a broad range of organic solvents enhances its utility in diverse chemical applications.^[3] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties of Benzyltrimethylammonium Hydroxide

The following tables summarize the key physical, chemical, and safety properties of **Benzyltrimethylammonium hydroxide**.

Physical Properties

Property	Value	Source(s)
Molecular Formula	C10H17NO	[5][6]
Molecular Weight	167.25 g/mol	[6][7]
Appearance	Clear, slightly yellow liquid	[4][5]
Melting Point	80 °C	[5][8]
Boiling Point	65 °C	[5][8]
Density	1.059 g/mL at 25 °C	[5][9]
Refractive Index	n _{20/D} 1.43	[5]
Vapor Pressure	0 Pa at 25 °C	[5]
Flash Point	60 °F	[5]
Water Solubility	Miscible	[5]
Solubility	Miscible with alcohols, hydrocarbons, aromatic hydrocarbons, and halogenated solvents.[2][5][10]	

Chemical and Safety Properties

Property	Value	Source(s)
CAS Number	100-85-6	[4][5]
pH	12 (20°C in H ₂ O, undiluted)	[5]
Storage Temperature	Store below +30°C	[5][11]
Sensitivity	Air Sensitive	[5]
Hazard Codes	C, T, F	[4]
Hazard Statements	H225, H301 + H311 + H331, H314	[6]
Signal Word	Danger	[6]
WGK Germany	1	[4]
RTECS	BO8575000	[4]
Hazard Class	8	[4]
Packing Group	II	[4]

Applications in Organic Synthesis

Benzyltrimethylammonium hydroxide is a cornerstone reagent in a variety of organic transformations due to its strong basicity and phase-transfer catalytic activity.

Phase-Transfer Catalysis

As a phase-transfer catalyst, **Benzyltrimethylammonium hydroxide** facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[2][4] The quaternary ammonium cation forms a lipophilic ion pair with an aqueous reactant anion, transporting it into the organic phase to react with the organic substrate.[12] This is particularly useful in alkylation, condensation, and substitution reactions.[13]

Aldol Condensation and Dehydration Reactions

It serves as a strong organic base in aldol condensation reactions and base-catalyzed dehydration reactions.[4][11] For instance, it is used in the cross-aldol condensation of

isobutyraldehyde and formaldehyde to produce hydroxypivaldehyde, a precursor to neopentyl glycol.[14]

Horner-Wadsworth-Emmons Olefination

This compound is also employed as a strong organic base in the Horner-Wadsworth-Emmons reaction to synthesize alkenes.[4][11]

Synthesis of Epoxides

Benzyltrimethylammonium hydroxide can be used as a base for the intramolecular Williamson ether synthesis of epoxides from halohydrins.[15][16]

Dehydrohalogenation Reactions

It is an effective base for dehydrohalogenation reactions, which involve the elimination of a hydrogen halide from a substrate to form an alkene.[17][18][19]

Experimental Protocols

Phase-Transfer Catalyzed O-Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenol using **Benzyltrimethylammonium hydroxide** as a phase-transfer catalyst.

Materials:

- Phenol derivative
- Alkyl halide (e.g., benzyl bromide)
- Toluene (or another suitable organic solvent)
- Aqueous sodium hydroxide solution
- **Benzyltrimethylammonium hydroxide** (as a 40% solution in water)
- Stir plate and stir bar
- Reaction vessel (e.g., round-bottom flask) with a reflux condenser

- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol derivative in toluene.[\[12\]](#)
- **Aqueous Phase Addition:** Add the aqueous sodium hydroxide solution to the flask.[\[12\]](#)
- **Catalyst Addition:** Introduce a catalytic amount of **Benzyltrimethylammonium hydroxide** (typically 5-10 mol%) to the biphasic mixture.[\[12\]](#)
- **Substrate Addition:** While stirring vigorously, add the alkyl halide to the reaction mixture.[\[12\]](#)
- **Reaction:** Heat the mixture to the desired temperature (e.g., 80-100°C) and maintain vigorous stirring to ensure thorough mixing of the two phases.[\[20\]](#) Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[\[20\]](#)
- **Workup:** Upon completion, cool the reaction mixture to room temperature.[\[12\]](#)
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine to remove any remaining inorganic salts.[\[12\]](#)
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[\[12\]](#)
- **Purification:** Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure ether.[\[12\]](#)

Dehydrohalogenation of an Alkyl Halide

This protocol outlines a general procedure for the dehydrohalogenation of an alkyl halide to synthesize an alkene.

Materials:

- Alkyl halide (e.g., 2-bromobutane)
- **Benzyltrimethylammonium hydroxide** (as a 40% solution in methanol)
- Ethanol (or another suitable solvent)
- Stir plate and stir bar
- Reaction vessel with a reflux condenser

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide in ethanol.
- **Base Addition:** Add a stoichiometric amount of **Benzyltrimethylammonium hydroxide** solution to the flask.
- **Reaction:** Heat the mixture to reflux with vigorous stirring.^[21] The reaction progress can be monitored by GC.
- **Workup:** After the reaction is complete, cool the mixture to room temperature.
- **Isolation:** Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
- **Drying and Concentration:** Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the resulting alkene by distillation if it is a liquid.

Synthesis of an Epoxide from a Halohydrin

This protocol details the synthesis of an epoxide from a halohydrin via intramolecular cyclization.

Materials:

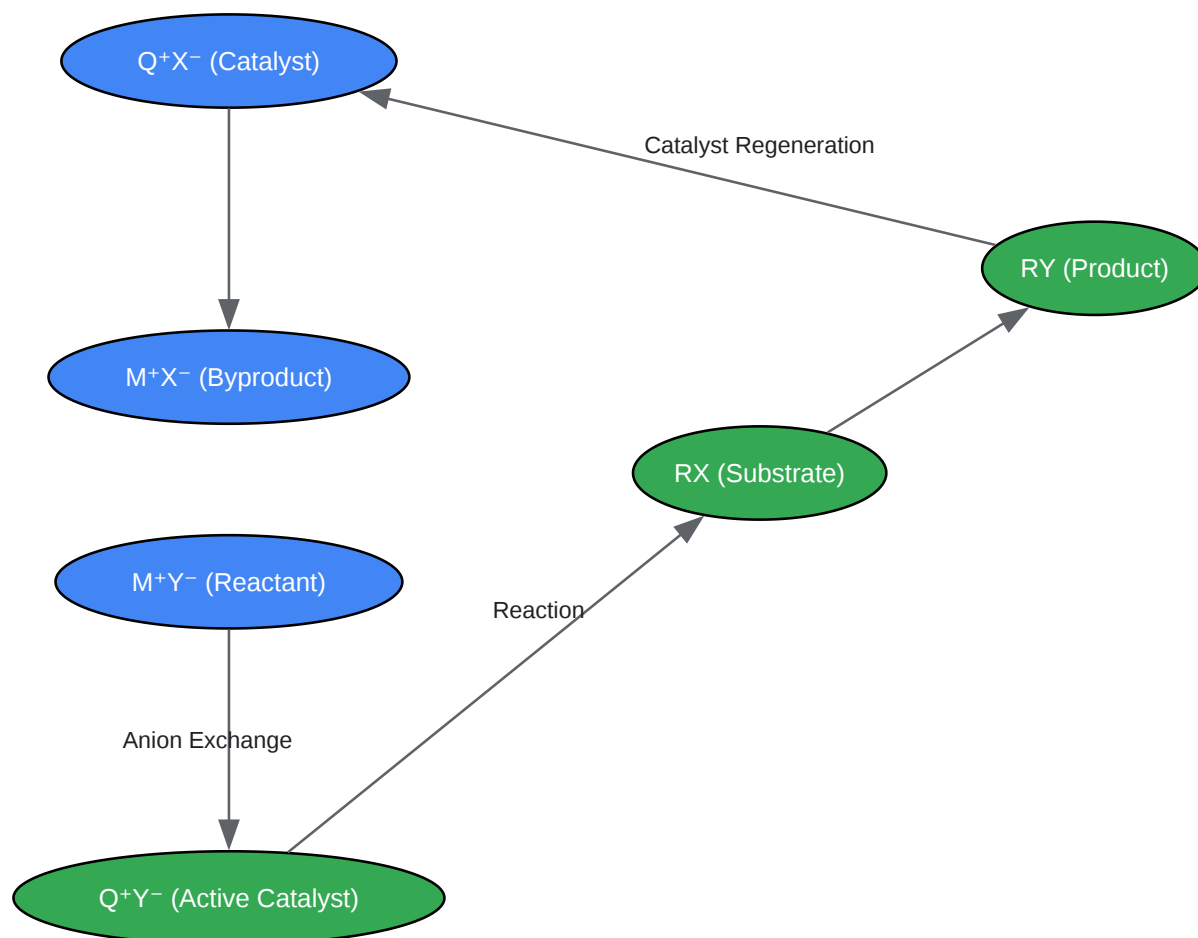
- Halohydrin (e.g., 2-chloro-1-phenylethanol)
- **Benzyltrimethylammonium hydroxide** solution
- A suitable solvent (e.g., tetrahydrofuran or methanol)
- Stir plate and stir bar
- Reaction vessel

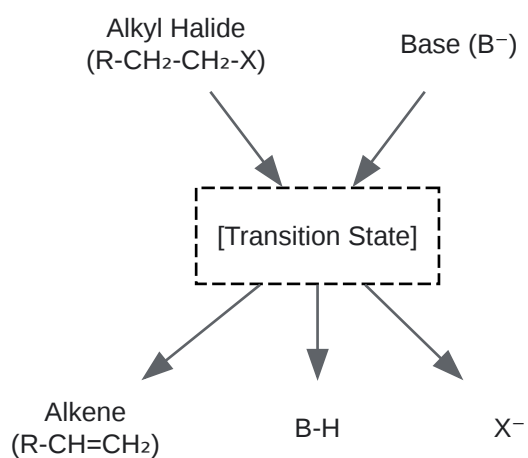
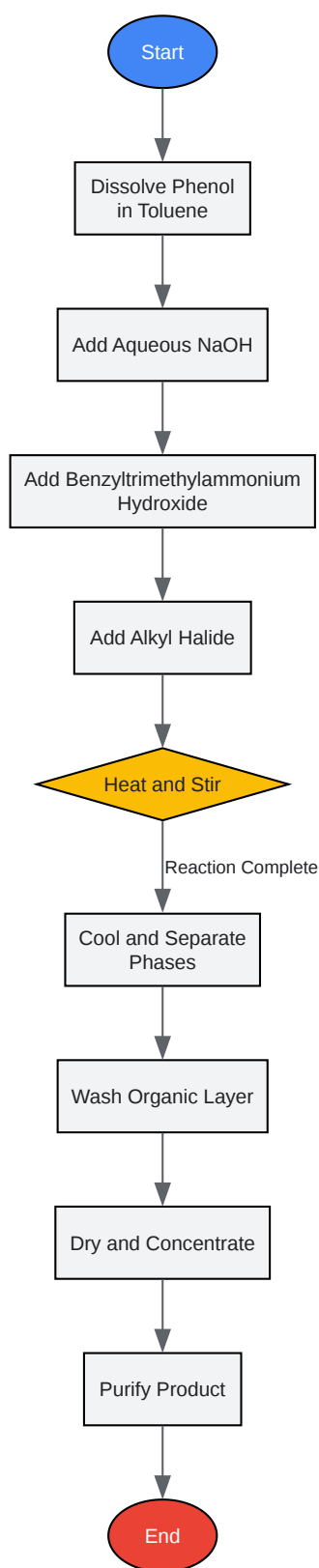
Procedure:

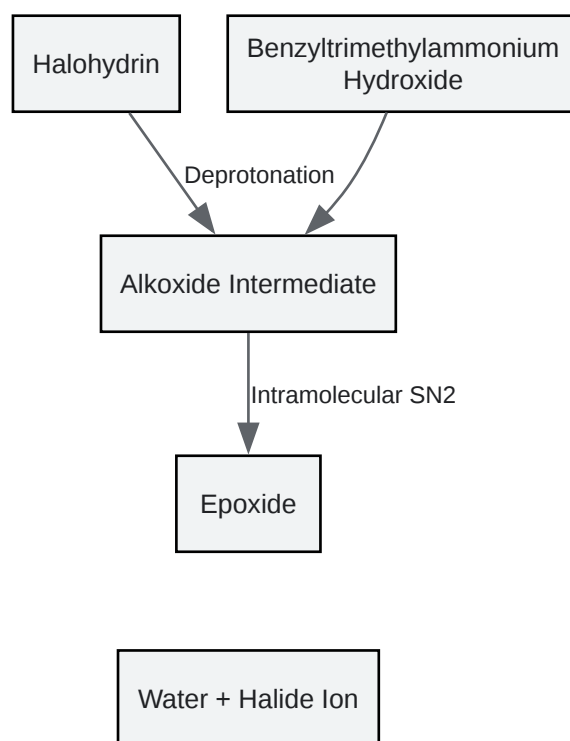
- **Reaction Setup:** Dissolve the halohydrin in the chosen solvent in a reaction flask equipped with a magnetic stir bar.
- **Base Addition:** Slowly add one equivalent of **Benzyltrimethylammonium hydroxide** solution to the reaction mixture at room temperature.[\[16\]](#)
- **Reaction:** Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
- **Workup:** Quench the reaction with water and extract the epoxide with an organic solvent.
- **Drying and Concentration:** Dry the organic layer, filter, and concentrate to obtain the crude epoxide.
- **Purification:** Purify the epoxide by column chromatography or distillation.

Visualizations

Signaling Pathways and Experimental Workflows







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